2-(4-bromo-3-methylphenoxy)-N-phenylacetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo group, a methyl group, and a phenoxy group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-phenylacetamide typically involves the reaction of 4-bromo-3-methylphenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by treatment with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromo oxide derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of bromo oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to act as an agonist or antagonist at certain receptor sites, modulating the activity of enzymes or signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of neurotransmitter levels and receptor activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-3-methylphenoxy)ethan-1-amine: A related compound with similar structural features but different functional groups.
4-bromo-3-methylphenoxyethanamine:
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H14BrNO2 |
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Molecular Weight |
320.18 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(7-8-14(11)16)19-10-15(18)17-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
UHCSJXPPRGGSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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